2-((Ethoxythioxomethyl)thio)-2-methylpropanoic acid
Overview
Description
2-((Ethoxythioxomethyl)thio)-2-methylpropanoic acid is an organic compound with the molecular formula C7H12O3S2. This compound is characterized by the presence of an ethoxythioxomethyl group attached to a thioether and a methylpropanoic acid backbone. It is a colorless to pale yellow liquid with a pungent sulfur smell at room temperature. This compound is used in various industrial applications, including as an esterifying agent and crosslinking agent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-((Ethoxythioxomethyl)thio)-2-methylpropanoic acid typically involves the reaction of 1,3-propylene glycol dimethyl ether with carbon disulfide. The reaction is catalyzed by triethylamine. The process involves slowly adding 1,3-propylene glycol dimethyl ether to carbon disulfide while maintaining a controlled temperature. After the reaction is complete, the product is purified by distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced distillation techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
2-((Ethoxythioxomethyl)thio)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and thiolates are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Thioethers and other substituted derivatives.
Scientific Research Applications
2-((Ethoxythioxomethyl)thio)-2-methylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various esters and thioethers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of paints, rubber, and inks due to its crosslinking properties.
Mechanism of Action
The mechanism of action of 2-((Ethoxythioxomethyl)thio)-2-methylpropanoic acid involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions. It can also undergo oxidation and reduction, leading to the formation of reactive intermediates that can interact with biological molecules. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Thiols: Compounds like ethanethiol and propanethiol share similar sulfur-containing functional groups.
Thioethers: Compounds such as dimethyl sulfide and diethyl sulfide have similar thioether linkages.
Carboxylic Acids: Compounds like acetic acid and propanoic acid share the carboxylic acid functional group.
Uniqueness
2-((Ethoxythioxomethyl)thio)-2-methylpropanoic acid is unique due to the presence of both an ethoxythioxomethyl group and a thioether linkage in its structure. This combination imparts distinct chemical reactivity and physical properties, making it valuable in specific industrial and research applications .
Properties
IUPAC Name |
2-ethoxycarbothioylsulfanyl-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3S2/c1-4-10-6(11)12-7(2,3)5(8)9/h4H2,1-3H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDXTAKUEUFSGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=S)SC(C)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692921 | |
Record name | 2-[(Ethoxycarbonothioyl)sulfanyl]-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133944-74-8 | |
Record name | 2-[(Ethoxycarbonothioyl)sulfanyl]-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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